molecular formula C12H17N3O2 B2517265 2-(4-Methylpiperidin-1-yl)-5-nitroaniline CAS No. 188604-99-1

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

Cat. No.: B2517265
CAS No.: 188604-99-1
M. Wt: 235.287
InChI Key: HRGLDICANUYMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl group and a nitroaniline moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

    Reduction: Formation of 2-(4-Methylpiperidin-1-yl)-5-aminoaniline.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different substitution patterns.

    4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: A complex piperidine derivative with potential therapeutic applications.

Uniqueness

2-(4-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGLDICANUYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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